molecular formula C16H19NO5 B13792781 Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- CAS No. 64039-16-3

Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)-

Cat. No.: B13792781
CAS No.: 64039-16-3
M. Wt: 305.32 g/mol
InChI Key: LIXMSOANBQIHKN-UHFFFAOYSA-N
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Description

Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- is a chemical compound with the molecular formula C16H19NO5 It is known for its unique structure, which includes a morpholine ring and a benzoyl group substituted with propargyloxy and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-propargyloxy-3,5-dimethoxybenzoic acid.

    Coupling Reaction: The benzoic acid derivative is then coupled with morpholine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the propargyloxy or dimethoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The propargyloxy group may facilitate covalent binding to target proteins, while the dimethoxybenzoyl group can enhance binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Propargyloxy-3,5-dimethoxybenzoyl)piperidine
  • 4-(4-Propargyloxy-3,5-dimethoxybenzoyl)pyrrolidine
  • 4-(4-Propargyloxy-3,5-dimethoxybenzoyl)thiomorpholine

Uniqueness

Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and stability, while the propargyloxy and dimethoxybenzoyl groups provide opportunities for diverse chemical modifications and interactions with biological targets.

Properties

CAS No.

64039-16-3

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

(3,5-dimethoxy-4-prop-2-ynoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C16H19NO5/c1-4-7-22-15-13(19-2)10-12(11-14(15)20-3)16(18)17-5-8-21-9-6-17/h1,10-11H,5-9H2,2-3H3

InChI Key

LIXMSOANBQIHKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC#C)OC)C(=O)N2CCOCC2

Origin of Product

United States

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